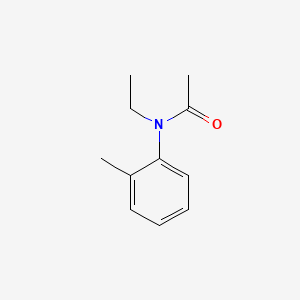

N-ethyl-N-(2-methylphenyl)acetamide

Übersicht

Beschreibung

N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound . It is also known as N-ethyl-N-o-tolylacetamide .

Molecular Structure Analysis

The molecular weight of N-ethyl-N-(2-methylphenyl)acetamide is 177.25 . The IUPAC name is N-ethyl-N-(2-methylphenyl)acetamide and the InChI code is 1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 .Wissenschaftliche Forschungsanwendungen

Metabolism and Bioactivation Studies

- Herbicide Metabolism in Liver Microsomes : Acetochlor is metabolized in liver microsomes of both humans and rats. Rat liver microsomes metabolize acetochlor to CMEPA more effectively than human liver microsomes. This metabolism is part of a complex pathway leading to a DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Degradation

- Soil Reception and Activity : The reception and activity of acetochlor in soil are influenced by agricultural practices. Studies show how wheat straw and irrigation affect the herbicide's soil reception and herbicidal activity, indicating environmental interaction considerations (Banks & Robinson, 1986).

- Presence in the Hydrologic System : Research on the distribution of acetochlor in rain, streams, and groundwater shows its environmental presence, particularly following application to crops. This highlights concerns about water contamination and ecosystem impact (Kolpin, Nations, Goolsby, & Thurman, 1996).

Biodegradation Processes

- Biodegradation by Rhodococcus sp. : A study on the biodegradation of acetochlor by Rhodococcus sp. strain T3-1 reveals the involvement of a cytochrome P450 system in N-deethoxymethylation of acetochlor. This is crucial for understanding biological breakdown mechanisms and potential bioremediation strategies (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Photocatalytic Degradation

- Graphene/Titanium Dioxide Nanotubes for Removal : Research on the use of graphene/titanium dioxide nanotubes indicates enhanced photocatalytic activity for the degradation of acetaminophen, a metabolite of acetochlor. This offers insights into innovative methods for removing such contaminants from water (Tao, Liang, Zhang, & Chang, 2015).

Eigenschaften

IUPAC Name |

N-ethyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXUDYGBXVDETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361601 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(2-methylphenyl)acetamide | |

CAS RN |

6932-92-9 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

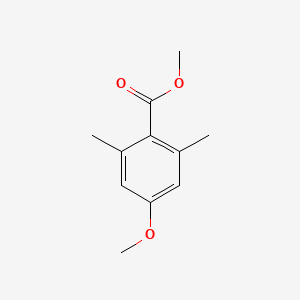

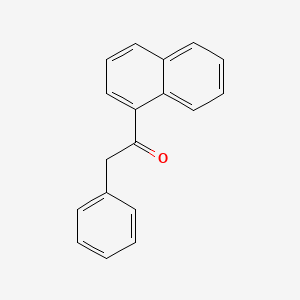

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

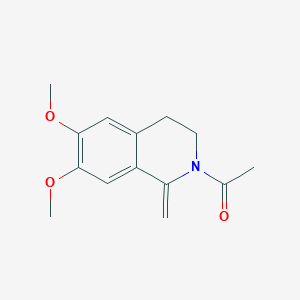

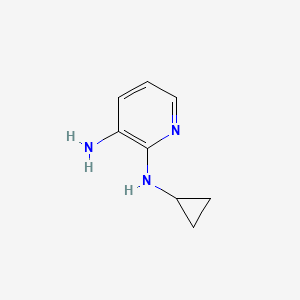

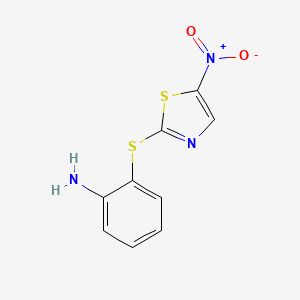

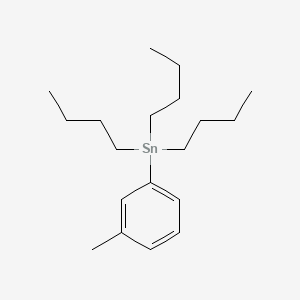

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

![Benzo[b]thiophene-3-methanethiol](/img/structure/B1607594.png)

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)